molecular formula C20H32N6O3 B5522261 3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Katalognummer B5522261
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: GPQGVCMVTXEVQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of chemicals that are synthesized for their potential pharmacological properties. These compounds often contain elements like piperazine and pyrazole, known for their diverse biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical structures and gradually introducing functional groups to achieve the desired compound. For example, the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives has been described, showcasing the complexity and precision required in these chemical syntheses (Obniska et al., 2006).

Wissenschaftliche Forschungsanwendungen

Tachykinin NK2 Receptor Antagonists

Compounds structurally related to 3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their tachykinin NK2 receptor affinities. One such compound demonstrated potent NK2 receptor antagonism in guinea pig trachea and exhibited significant selectivity for NK2 receptors over NK1 receptors. This finding suggests potential therapeutic applications in conditions mediated by NK2 receptors, such as respiratory diseases (Smith et al., 1995).

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives. These compounds have been synthesized and evaluated for their neurotoxic and anticonvulsant properties. Findings indicate that modifications to these compounds, such as the introduction of an aromatic area, can influence their anticonvulsant activity. This suggests the potential for designing new antiepileptic drugs based on structural modifications of these compounds (Obniska et al., 2006).

Antihypertensive Activity

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions has been explored for potential antihypertensive effects. Research shows that certain derivatives lower blood pressure in animal models, suggesting their utility as alpha-adrenergic blockers. This research highlights the possibility of developing new antihypertensive agents based on the structural framework of these compounds (Caroon et al., 1981).

Antitubercular Studies

Compounds incorporating the pyrazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study provides insights into structural requirements for antitubercular activity, underscoring the potential of these compounds in developing new treatments for tuberculosis (Vavaiya et al., 2022).

Eigenschaften

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazole-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O3/c1-2-23-12-14-24(15-13-23)8-3-9-26-16-20(29-19(26)28)5-10-25(11-6-20)18(27)17-4-7-21-22-17/h4,7H,2-3,5-6,8-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQGVCMVTXEVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCN2CC3(CCN(CC3)C(=O)C4=CC=NN4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.